

Physical and chemical properties of Simonellite.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Simonellite
Cat. No.:	B3050639

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Simonellite**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simonellite ($C_{19}H_{24}$) is a rare organic mineral, classified as a hydrocarbon. It is a polycyclic aromatic hydrocarbon, chemically identified as 1,1-dimethyl-7-isopropyl-1,2,3,4-tetrahydrophenanthrene^[1]. First discovered by Italian geologist Vittorio Simonelli, after whom it is named, it occurs naturally in sedimentary rocks and lignite deposits, apparently derived from diterpenes in coniferous resins^{[2][3]}. **Simonellite**, along with compounds like cadalene and retene, serves as a significant biomarker for higher plants, making it valuable in the paleobotanic analysis of rock sediments^[2]. This guide provides a comprehensive overview of its known physical and chemical properties, drawing from mineralogical databases and crystallographic studies.

Chemical Properties and Composition

Simonellite is a saturated tetracyclic hydrocarbon. Its chemical identity has been confirmed through synthesis and structural analysis.

Table 1: General Chemical Properties of **Simonellite**

Property	Value	Source(s)
Molecular Formula	$C_{19}H_{24}$	[4] [5]
IUPAC Name	1,1-dimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthrene	[5]
Molecular Weight	252.4 g/mol	[5] [6]
CAS Registry Number	27530-79-6	[5]
InChIKey	XZDCNNOTTUOTGE-UHFFFAOYSA-N	[6]
Classification	Hydrocarbon Mineral	[4]

Table 2: Elemental Composition of **Simonellite**

Element	Weight Percentage (Ideal)	Source(s)
Carbon (C)	90.42%	[1] [7]
Hydrogen (H)	9.58%	[1] [7]

Spectroscopic Data

Spectroscopic data for **Simonellite** are cataloged in various databases. While the raw spectra are not publicly detailed in the cited literature, the existence of Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR), and Raman spectra is noted[\[5\]](#).

- Infrared (IR) Spectroscopy: An IR spectrum would be expected to show characteristic C-H stretching and bending vibrations for both sp^2 (aromatic) and sp^3 (aliphatic) hybridized carbons, consistent with its tetrahydrophenanthrene structure.
- Raman Spectroscopy: Raman spectra are available in the RRUFF project database, collected using 532 nm and 780 nm laser wavelengths[\[5\]](#).
- Mass Spectrometry (MS): GC-MS data would confirm the molecular weight with a molecular ion peak (m/z) around 252.4 and provide a fragmentation pattern useful for structural

elucidation.

Physical and Crystallographic Properties

Simonellite typically appears as white, translucent crystalline incrustations[1][4].

Table 3: Physical Properties of **Simonellite**

Property	Value	Source(s)
Color	White	[1][4][7]
Appearance	Translucent Crystalline Crusts	[1][4]
Streak	White	[7]
Density (Measured)	1.08 g/cm ³	[1][4][7]
Density (Calculated)	1.10 g/cm ³	[1][4]
Hardness	Not Determined	[1]
Melting Point	59°C - 60°C	[1]
Boiling Point	314°C - 316°C	[1]

Table 4: Crystallographic Data for **Simonellite**

Property	Value	Source(s)
Crystal System	Orthorhombic	[4] [5]
Point Group	2/m 2/m 2/m (Dipyramidal)	[1] [4]
Space Group	Pnna	[1] [4]
Unit Cell Dimensions	$a = 9.231(3) \text{ \AA}$, $b = 9.134(3) \text{ \AA}$, $c = 36.01(1) \text{ \AA}$	[1] [4]
Unit Cell Volume	3036.22 \AA^3	[4]
Z (Formula units/cell)	8	[1]
Optical Class	Biaxial	[1]

Solubility and Thermodynamic Properties

Solubility

Simonellite's solubility reflects its nonpolar hydrocarbon nature.

Table 5: Solubility of **Simonellite**

Solvent	Solubility	Source(s)
Benzene	Soluble	[4]
Ethyl Acetate	Soluble	[4]
Alcohol	Slightly Soluble	[4]

Thermodynamic Properties

Specific experimental thermodynamic data for **Simonellite**, such as enthalpy of formation, are not readily available in the surveyed literature. For minerals, these properties are typically determined via calorimetry, but no such studies for **Simonellite** were identified.

Experimental Protocols

Detailed experimental procedures from the original characterization studies are not fully available. The following are generalized protocols representing standard methodologies for determining the key properties of a solid organic mineral like **Simonellite**.

Single-Crystal X-ray Diffraction

The crystal structure of **Simonellite** was determined from material recrystallized from benzene[1]. A general protocol for this technique is as follows:

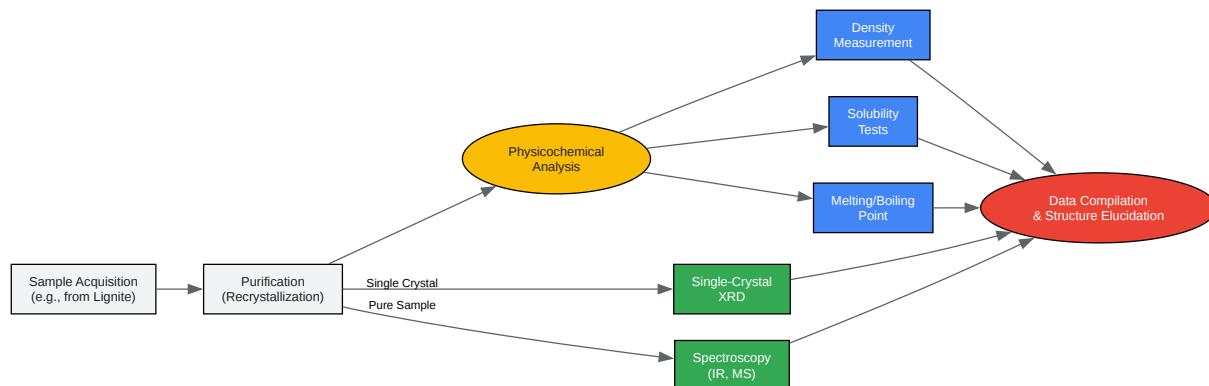
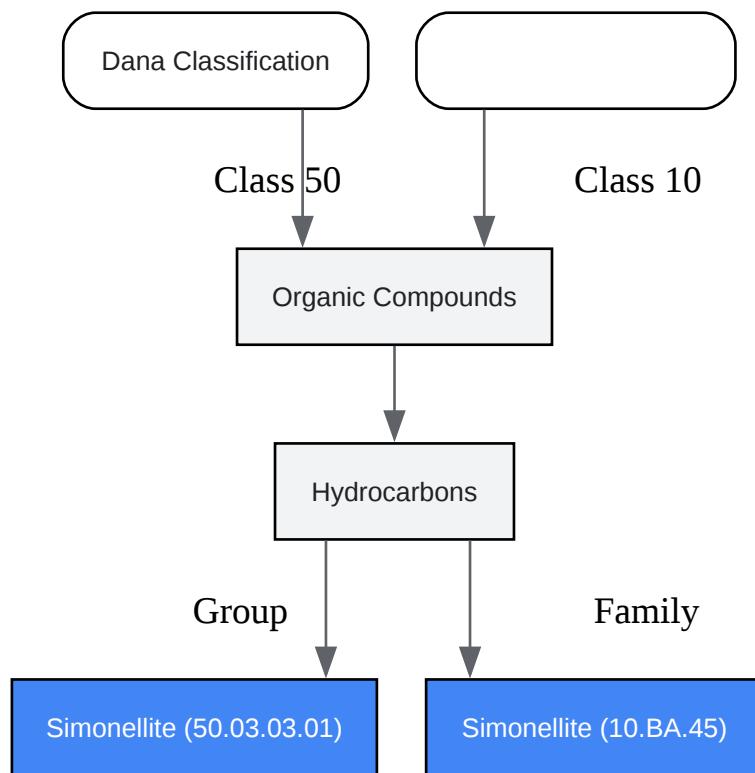
- Crystal Preparation: A single, high-quality crystal of **Simonellite** (approx. 0.1-0.3 mm) is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$) is directed at the crystal.
- Diffraction Measurement: The crystal is rotated in the beam, and the intensities and positions of the diffracted X-rays are measured by a detector at a controlled temperature (e.g., 293 K).
- Structure Solution: The resulting diffraction pattern is indexed to determine the unit cell parameters and space group (Pnna for **Simonellite**)[1][4]. The phase problem is solved using direct methods or Patterson functions to generate an initial electron density map.
- Structure Refinement: The atomic positions and thermal parameters are refined using least-squares methods to best fit the calculated diffraction pattern to the observed data, yielding the final molecular structure.

Density Measurement

The measured density of **Simonellite** is reported as 1.08 g/cm³[1][4]. A common method for accurately determining the density of a solid powder is gas pycnometry.

- Sample Preparation: A precisely weighed sample of crystalline **Simonellite** is placed in a sample chamber of a known volume.
- Analysis: The system is purged with an inert gas (typically helium). The gas is introduced into a reference chamber and then expanded into the sample chamber.

- Volume Calculation: By measuring the pressure change upon expansion, the volume of the solid sample is determined via the gas law (Archimedes' principle of fluid displacement).
- Density Calculation: Density is calculated by dividing the sample's mass by its measured volume.



Solubility Determination

The qualitative solubility of **Simonellite** was determined in several organic solvents^[4]. A standard protocol involves:

- Sample Preparation: A small, measured amount of **Simonellite** (e.g., 10 mg) is added to a test tube.
- Solvent Addition: A small volume of the solvent to be tested (e.g., 1 mL of benzene) is added to the test tube.
- Observation: The mixture is agitated at a constant temperature. The degree of dissolution is observed visually.
- Classification:
 - Soluble: The entire solid dissolves.
 - Slightly Soluble: Only a portion of the solid dissolves.
 - Insoluble: The solid does not appear to dissolve.

Visualizations

As a hydrocarbon mineral, **Simonellite** is not involved in biological signaling pathways. The following diagrams illustrate its classification and a generalized workflow for its characterization.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystallography Open Database: Search results [qiserver.ugr.es]
- 2. researchgate.net [researchgate.net]
- 3. handbookofmineralogy.org [handbookofmineralogy.org]
- 4. Selenite cytotoxicity in drug resistant and nonresistant human ovarian tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Biological activity tests of chemical constituents from two Brazilian Labiate plants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. ul.qucosa.de [ul.qucosa.de]
- To cite this document: BenchChem. [Physical and chemical properties of Simonellite.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3050639#physical-and-chemical-properties-of-simonellite>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com